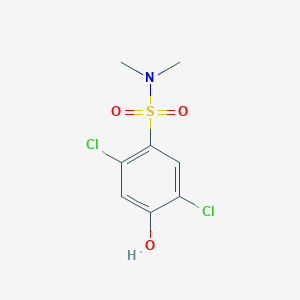

Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl-

Description

Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl- (hereafter referred to as the "target compound") is a substituted benzenesulfonamide featuring a 2,5-dichloro-4-hydroxybenzene core and N,N-dimethyl sulfonamide moiety. The synthesis of such compounds typically involves reacting substituted benzenesulfonyl chlorides with amines, as seen in analogues (e.g., N-(silylmethyl)benzenesulfonamides in ) .

Properties

IUPAC Name |

2,5-dichloro-4-hydroxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO3S/c1-11(2)15(13,14)8-4-5(9)7(12)3-6(8)10/h3-4,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVJULIEMHFELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501391 | |

| Record name | 2,5-Dichloro-4-hydroxy-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38526-61-3 | |

| Record name | 2,5-Dichloro-4-hydroxy-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl- typically involves the chlorination of benzenesulfonamide followed by the introduction of the hydroxyl and dimethylamino groups. One common method includes the following steps:

Chlorination: Benzenesulfonamide is treated with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 5 positions.

Hydroxylation: The chlorinated intermediate is then subjected to hydroxylation using a suitable hydroxylating agent, such as sodium hydroxide, to introduce the hydroxyl group at the 4 position.

Dimethylation: Finally, the hydroxylated intermediate is reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxyl group can yield 2,5-dichloro-4-oxo-N,N-dimethylbenzenesulfonamide.

Reduction: Reduction can produce 2,5-dichloro-N,N-dimethylbenzenesulfonamide.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Enzyme Inhibition: The compound is primarily studied for its potential as an inhibitor of carbonic anhydrase enzymes. This inhibition can be leveraged in therapeutic applications for conditions such as glaucoma, epilepsy, and certain cancers. Research indicates that its binding affinity to carbonic anhydrase can lead to significant therapeutic effects .

- Case Study: A study demonstrated that derivatives of benzenesulfonamide compounds exhibit varying degrees of inhibition against carbonic anhydrase II, suggesting potential for drug development targeting this enzyme.

2. Biological Research

- Protein Binding Studies: Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl- is utilized in studies focused on protein binding mechanisms. Understanding these interactions can help elucidate the pharmacokinetics of drug candidates.

- Case Study: Research involving this compound has shown its effectiveness in modulating protein interactions in cellular systems, which is crucial for developing new therapeutic strategies.

3. Industrial Applications

- Chemical Intermediate: The compound serves as an intermediate in the synthesis of other chemical products. Its unique functional groups allow for various chemical modifications that can lead to the development of new materials with specific properties .

- Case Study: In industrial settings, benzenesulfonamide derivatives are employed in the production of agrochemicals and pharmaceuticals, highlighting their versatility in chemical synthesis.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the physiological processes regulated by the enzyme. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase is implicated.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Hydroxy Group: The para-hydroxy group is critical for activity in benzenesulfonamide derivatives. For example, styrylquinolin-7-yl-benzenesulfonamides with a free para-hydroxy group (e.g., compound IIIi in ) exhibit 96.7% HIV integrase inhibition, compared to analogues with methoxy or methyl substituents (72.9–82.0% inhibition) . The target compound’s 4-hydroxy group likely enhances metal chelation and enzyme interaction.

- Electron-Withdrawing Groups (EWGs) : Chloro substituents (as in the target compound) are moderate EWGs, increasing sulfonamide acidity. However, nitro groups (e.g., compound IIIi) show superior activity (96.7% inhibition vs. 82.0% for methyl), suggesting nitro > chloro > methyl in enhancing bioactivity .

Influence of Substituent Positions

- Chloro Substituents : The 2,5-dichloro configuration in the target compound contrasts with analogues like N-(2,3-dichloro-4-hydroxy-5-methylphenyl)benzenesulfonamide (), where dichloro substitution at positions 2,3 reduces steric accessibility . The 2,5-dichloro arrangement may optimize steric and electronic effects for target engagement.

- Hydroxy Position : Para-hydroxy (position 4) is optimal for activity, as ortho or meta hydroxy groups in other analogues (e.g., ) show reduced solubility or binding efficiency .

Role of N-Substituents

- N,N-Dimethyl vs.

Physicochemical Properties

*Estimated based on chloro substituents’ electron-withdrawing effects.

Biological Activity

Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl- (CAS No. 38526-61-3) is a sulfonamide compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl- is characterized by the following molecular formula: C8H9Cl2NO2S. The compound features two chlorine atoms, a hydroxyl group, and a dimethylamino group. Its synthesis typically involves chlorination of benzenesulfonamide followed by hydroxylation and dimethylation:

- Chlorination : Treatment with chlorine gas introduces chlorine at the 2 and 5 positions.

- Hydroxylation : Using sodium hydroxide or another hydroxylating agent introduces the hydroxyl group at the 4 position.

- Dimethylation : Reaction with dimethylamine adds the dimethylamino group.

The primary mechanism of action for this compound involves inhibition of carbonic anhydrase enzymes, which play a critical role in various physiological processes including fluid balance and pH regulation. By binding to the active site of these enzymes, the compound can modulate their activity, leading to potential therapeutic effects in conditions like glaucoma and certain cancers.

Anticancer Effects

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives. For instance, compounds derived from 2,4-dichlorobenzenesulfonamide exhibited significant cytotoxicity against various human cancer cell lines such as HeLa (cervical cancer) and HL-60 (acute promyelocytic leukemia). The IC50 values ranged from 0.89 to 9.63 µg/mL, indicating strong activity against these cancer cells .

Cardiovascular Effects

A study utilizing an isolated rat heart model demonstrated that certain derivatives of benzenesulfonamide could significantly affect perfusion pressure and coronary resistance. Specifically, compounds like 4-(2-amino-ethyl)-benzenesulfonamide showed a notable decrease in both parameters compared to controls . This suggests potential applications in managing cardiovascular conditions through modulation of calcium channels.

Antimicrobial and Anti-inflammatory Activities

Benzenesulfonamide derivatives have also been evaluated for their antimicrobial and anti-inflammatory properties. In vitro studies indicated that some derivatives exhibited potent activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL . Additionally, anti-inflammatory effects were observed in carrageenan-induced rat paw edema models, with certain compounds achieving over 90% inhibition .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,5-dichloro-4-hydroxy-N,N-dimethylbenzenesulfonamide in laboratory settings?

- Answer : When handling this compound, adhere to strict safety measures:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .

- Exposure Control : Work in a chemical fume hood to minimize inhalation risks. Avoid skin contact; if exposed, rinse immediately with water for ≥15 minutes .

- Storage : Store in sealed containers away from oxidizers and heat sources to prevent decomposition into hazardous byproducts (e.g., hydrogen fluoride, sulfur oxides) .

Q. What synthetic routes are commonly employed for preparing 2,5-dichloro-4-hydroxy-N,N-dimethylbenzenesulfonamide?

- Answer : Synthesis typically involves:

- Core Functionalization : Chlorination and hydroxylation of the benzene ring, followed by sulfonamide formation via reaction with dimethylamine.

- Stepwise Optimization : Use catalysts (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents (e.g., dichloromethane) under controlled temperatures to improve yield .

- Purification : Column chromatography or recrystallization ensures purity. Monitor reaction progress via thin-layer chromatography (TLC) .

- Data Reference : Yields for analogous compounds range from 37% to 73%, depending on substituent reactivity and purification efficiency .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets like Smyd3 or NLRP3 inflammasome?

- Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities by simulating interactions between the sulfonamide group and target active sites .

- Quantum Mechanical Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and electronic effects of substituents (e.g., chloro, hydroxy) .

- Validation : Compare computational predictions with experimental bioactivity data (e.g., IC₅₀ values) to refine models .

- Case Study : A study on Smyd3 inhibitors identified 2,5-dichloro substitution as critical for stabilizing π-π interactions in the binding pocket .

Q. How should researchers resolve contradictions in structural data or unexpected byproducts during synthesis?

- Answer :

- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELX suite) to confirm molecular geometry. For ambiguous cases, employ structure validation tools (e.g., PLATON) to detect errors .

- Spectroscopic Analysis : Combine ¹H/¹³C NMR and IR spectroscopy to identify functional groups and rule out regioisomeric byproducts. For example, unexpected sulfonamide dimerization was resolved via NOESY correlations .

- Mechanistic Reassessment : Re-evaluate reaction conditions (e.g., solvent polarity, temperature) if yields deviate from literature values. Trace byproducts via LC-MS .

Q. What advanced techniques are essential for characterizing the compound’s stability and reactivity?

- Answer :

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways under inert atmospheres.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities .

- Kinetic Studies : Monitor hydrolysis or oxidation rates under varying pH and temperature conditions using UV-Vis spectroscopy .

- Data Insight : Derivatives with electron-withdrawing groups (e.g., -Cl) exhibit enhanced stability compared to alkyl-substituted analogs .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.